

stability and storage conditions for [1-(Aminomethyl)cyclopentyl]methanol

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Compound of Interest

Compound Name: [1-(Aminomethyl)cyclopentyl]methanol

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An In-depth Technical Guide to the Stability and Storage of [1-(Aminomethyl)cyclopentyl]methanol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for [1-(Aminomethyl)cyclopentyl]methanol (CAS No: 2239-31-8). While specific empirical data on this compound is limited in publicly accessible literature, this document synthesizes information from safety data sheets, principles of organic chemistry, and established protocols for analogous amino alcohols to offer expert guidance. It is intended for researchers, scientists, and professionals in drug development who handle or formulate with this compound. The guide covers chemical properties, potential degradation pathways, detailed storage and handling protocols, and a proposed methodology for comprehensive stability testing.

Introduction and Chemical Profile

[1-(Aminomethyl)cyclopentyl]methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclopentane ring. This structure imparts properties of both amines and alcohols, making it a versatile building block in chemical synthesis.^[1] Its dual functionality allows for a range of chemical reactions and applications, but also introduces specific stability concerns that must be carefully managed.^{[2][3]}

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	2239-31-8	[1]
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
Appearance	White to off-white solid	[1]
pKa (Predicted)	15.05 ± 0.10	[1]
Water Solubility	High (Predicted)	[4][5]

Inferred Stability Profile and Potential Degradation Pathways

Direct stability studies on **[1-(Aminomethyl)cyclopentyl]methanol** are not extensively published. However, its stability can be inferred from the reactivity of its constituent functional groups: a primary amine and a primary alcohol.[6] The primary routes of degradation are likely to be oxidation and reactions involving the amine group.

Oxidative Degradation

Both the primary alcohol and primary amine moieties are susceptible to oxidation.

- **Alcohol Oxidation:** The primary alcohol can be oxidized, first to an aldehyde and subsequently to a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of metal ion catalysts, heat, or light.
- **Amine Oxidation:** Primary amines can undergo oxidation to form various products, including nitroso compounds or imines, which may further react or polymerize.

pH-Dependent Degradation

- **Acidic Conditions:** In strongly acidic conditions, the compound will be protonated at the amine group to form an ammonium salt. While this may protect the amine from certain

reactions, acid-catalyzed dehydration of the alcohol is a theoretical possibility, though likely requiring harsh conditions.

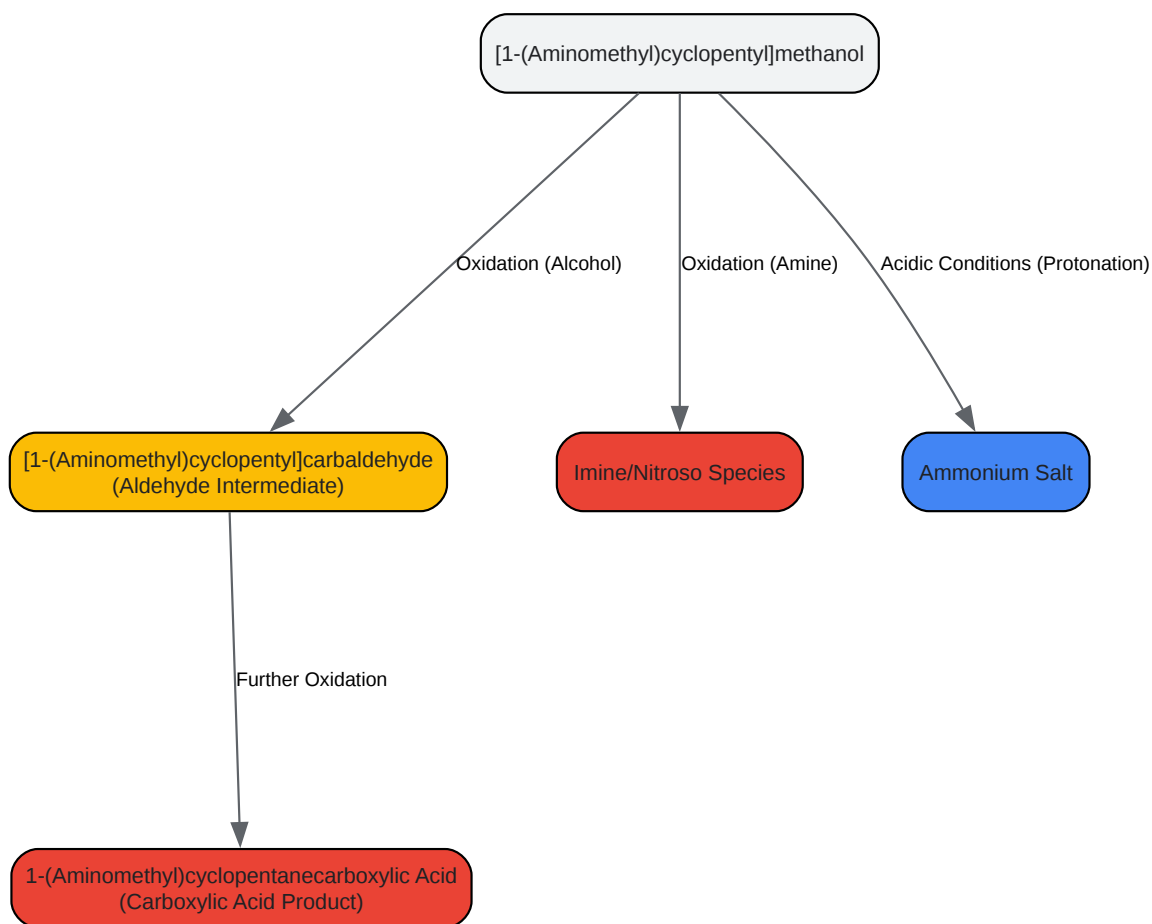
- **Basic Conditions:** The compound is expected to be relatively stable in mild basic conditions. However, strong bases could potentially catalyze oxidation or other reactions.

Thermal and Photolytic Stress

- **Thermal Degradation:** As with most organic molecules, elevated temperatures can provide the activation energy for various degradation reactions, including oxidation and potential cyclization or elimination reactions.
- **Photodegradation:** Exposure to ultraviolet (UV) or visible light can promote the formation of free radicals, initiating oxidative degradation pathways. Compounds with amine groups can be susceptible to photolytic degradation.

The following diagram illustrates the plausible degradation pathways for **[1-(Aminomethyl)cyclopentyl]methanol** under various stress conditions.

Figure 1: Potential Degradation Pathways



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Caption: Potential degradation pathways for [1-(Aminomethyl)cyclopentyl]methanol.

Recommended Storage and Handling Protocols

Given its chemical nature and hazard classifications as a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation, stringent storage and handling procedures are mandatory.^[7]

Storage Conditions

Proper storage is critical to maintain the integrity and purity of the compound.

- **Temperature:** Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.^[1] Avoid temperature fluctuations.
- **Atmosphere:** The compound may be hygroscopic and sensitive to atmospheric CO₂ (which can react with the amine). Store under an inert atmosphere (e.g., argon or dry nitrogen) to minimize exposure to moisture and air.^{[8][9]} Use of containers with high-integrity seals, such as Sure/Seal™ bottles, is recommended for long-term storage.^{[10][11]}
- **Container:** Keep the container tightly closed and upright.^{[4][12]} Store in the original, properly labeled container made of a non-reactive material.
- **Incompatibilities:** Store separately from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. Do not store near copper or aluminum, as amino alcohols can be corrosive to these metals.^{[1][3]}

Table 2: Summary of Recommended Storage Conditions

Parameter	Recommendation	Rationale
Temperature	2-8°C	To slow down potential degradation reactions.
Humidity	Low; use of desiccants	To prevent absorption of water by the potentially hygroscopic material. [13]
Atmosphere	Inert gas (Argon/Nitrogen)	To prevent oxidation and reaction with atmospheric CO ₂ . [8]
Light	Protect from light; use amber vials	To prevent photolytic degradation.
Container	Tightly sealed, non-reactive	To prevent contamination and degradation from air/moisture ingress. [12]

Handling Procedures

Due to its corrosive nature, all handling should be performed by trained personnel using appropriate personal protective equipment (PPE) and engineering controls.[\[14\]](#)[\[15\]](#)

- Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to control exposure to vapors or dust.[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[1\]](#)
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[\[7\]](#)
 - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[\[15\]](#)
- Safe Handling Practices:

- Avoid contact with skin, eyes, and clothing.[12]
- Do not breathe dust or vapors.[4]
- Use non-sparking tools to prevent ignition sources.[12]
- Wash hands thoroughly after handling.[4]
- Ensure emergency eyewash stations and safety showers are readily accessible.[15]

Proposed Protocol for a Forced Degradation Study

A forced degradation study is essential to definitively identify degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[16][17][18] The following is a comprehensive, albeit theoretical, protocol.

Objective

To assess the intrinsic stability of **[1-(Aminomethyl)cyclopentyl]methanol** under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Analytical Methodology

A stability-indicating method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated.[19] Peak purity analysis using a photodiode array (PDA) detector and identification of degradants using Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial.[20]

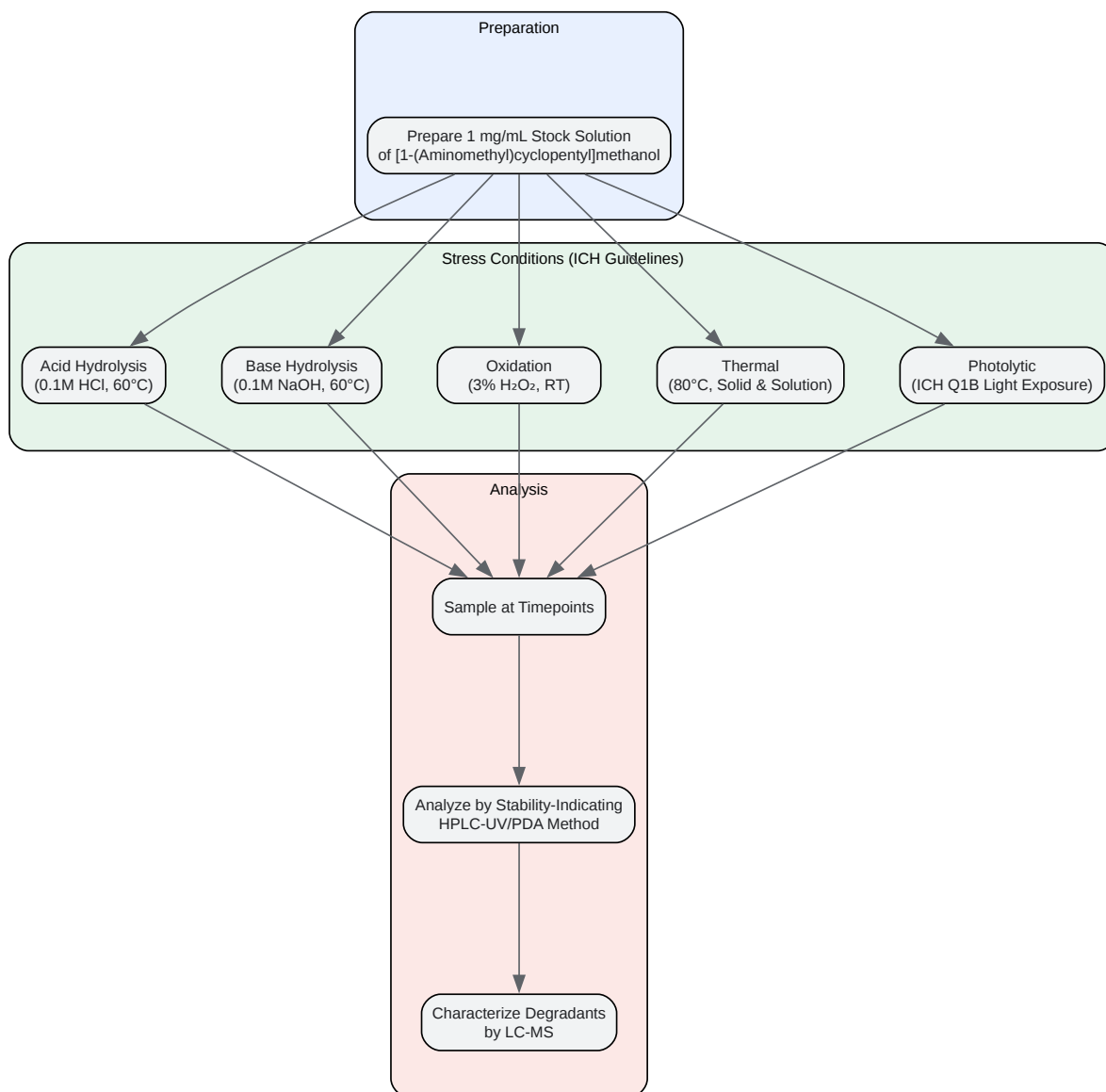
Experimental Protocol

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
 - Incubate at 60°C for 48 hours.

- Withdraw aliquots at 0, 4, 8, 24, and 48 hours.
- Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
 - Incubate at 60°C for 48 hours.
 - Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.
- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
 - Keep at room temperature for 48 hours, protected from light.
 - Analyze aliquots at specified intervals.
- Thermal Degradation:
 - Store the solid compound in an oven at 80°C for 7 days.
 - Store a solution of the compound at 80°C for 7 days.
 - Analyze samples at appropriate time points.
- Photostability:
 - Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Maintain a control sample protected from light.
 - Analyze both samples after the exposure period.

The workflow for this proposed study is outlined below.

Figure 2: Workflow for Forced Degradation Study



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Caption: A typical experimental workflow for a forced degradation study.

Conclusion

While specific stability data for **[1-(Aminomethyl)cyclopentyl]methanol** is scarce, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. The compound's primary stability risks are associated with oxidation of its alcohol and amine functional groups, as well as its corrosive nature. Adherence to the recommended storage conditions—cool temperature (2-8°C), inert atmosphere, and protection from light—is paramount for preserving its quality. Strict adherence to safety protocols for corrosive materials is mandatory during handling. For critical applications in drug development, conducting a comprehensive forced degradation study as outlined is strongly recommended to establish a definitive stability profile and ensure the development of safe and effective products.

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